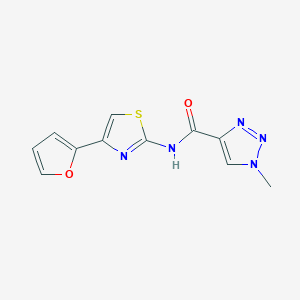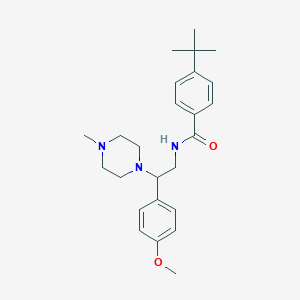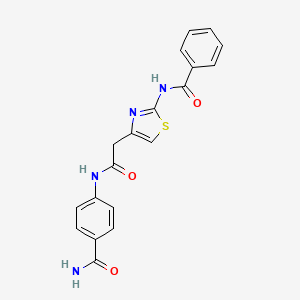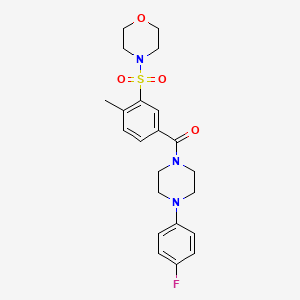
N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound that contains several functional groups, including a furan ring, a thiazole ring, a triazole ring, and a carboxamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan, thiazole, triazole, and carboxamide functional groups . These groups could potentially engage in a variety of chemical interactions, including hydrogen bonding and aromatic stacking interactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .
Scientific Research Applications
Synthesis and Characterization
- Compounds similar to N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide have been synthesized and characterized using various analytical methods. This includes the synthesis of related heterocyclic compounds involving furan and triazole elements, analyzed using NMR, IR, and LC-MS spectral studies (Patel et al., 2015).
Antimicrobial Activity
- Some derivatives of similar compounds have shown antimicrobial properties. For example, compounds synthesized from furan-2-carbohydrazide displayed activity against various microorganisms (Başoğlu et al., 2013).
- A thiazole-based heterocyclic amide, closely related to the compound , demonstrated significant antimicrobial activity against a range of bacteria and fungi (Cakmak et al., 2022).
Chemical Reactivity and Transformations
- Investigations into the reactivity and transformation of similar compounds have been conducted, such as the synthesis of N-(1-methylindazol-6-yl)furan-2-carboxamide and its subsequent conversion to carbothioamide (El’chaninov et al., 2018).
Potential Applications in Energetic Materials
- Research into compounds based on furazan and oxadiazole rings, which are structurally related, indicates potential applications in the field of energetic materials due to their moderate thermal stabilities and insensitivity to impact and friction (Yu et al., 2017).
Electrophilic Substitution Reactions
- Electrophilic substitution reactions have been studied in compounds featuring furan and thiazole groups, indicating a range of possible chemical manipulations and derivations (Aleksandrov & El’chaninov, 2017).
Mechanism of Action
Target of action
Compounds containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Mode of action
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Biochemical pathways
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Pharmacokinetics
Parameters for lipinski’s rule of 5 were calculated computationally because pharmacokinetic and metabolic behaviors in the body often are linked to the physical properties of a compound .
Result of action
Thiazole nucleus reported to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular and antitumor activities etc .
Action environment
The indiscriminate use of antimicrobial agents has resulted in microbial resistance which has reached an alarming level . This necessitates the need for discovery and development of new molecules from the natural or synthetic sources with novel mode of action to treat microbial infections .
Future Directions
properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2S/c1-16-5-7(14-15-16)10(17)13-11-12-8(6-19-11)9-3-2-4-18-9/h2-6H,1H3,(H,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAXTJRPCHXZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=NC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1,3-benzothiazol-2-yl(phenyl)phosphoryl]-1,3-thiazol-2-amine](/img/structure/B2582066.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2582068.png)
![[5-(4-Amino-2-bromophenyl)-2-furyl]methanol](/img/structure/B2582069.png)
![2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2582070.png)
![5-chloro-N-[2-(4-isopropylanilino)-2-oxoethyl]-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2582072.png)
![isopropyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2582073.png)
![2-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide](/img/structure/B2582075.png)
![N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2582076.png)
![2-[[5-Ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2582077.png)
![3-Methyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2582082.png)

